molecular formula C8H3ClFNO B1291985 4-Cyano-2-fluorobenzoyl chloride CAS No. 175596-02-8

4-Cyano-2-fluorobenzoyl chloride

Cat. No.: B1291985
CAS No.: 175596-02-8
M. Wt: 183.56 g/mol
InChI Key: WUFOPFHPVDSXHL-UHFFFAOYSA-N
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Chemical Reactions Analysis

4-Cyano-2-fluorobenzoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form substituted benzoyl derivatives.

    Hydrolysis: In the presence of water, it can hydrolyze to form 4-cyano-2-fluorobenzoic acid.

    Reduction: It can be reduced to form 4-cyano-2-fluorobenzyl alcohol.

Common reagents used in these reactions include water, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols .

Scientific Research Applications

4-Cyano-2-fluorobenzoyl chloride is extensively used in scientific research and industrial applications, including:

Comparison with Similar Compounds

4-Cyano-2-fluorobenzoyl chloride can be compared with other similar compounds such as:

    4-Cyanobenzoyl chloride: Lacks the fluorine atom, which can affect its reactivity and applications.

    2-Fluorobenzoyl chloride: Lacks the cyano group, which can influence its chemical properties and uses.

The presence of both the cyano and fluorine groups in this compound makes it unique and versatile for various synthetic applications .

Properties

IUPAC Name

4-cyano-2-fluorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClFNO/c9-8(12)6-2-1-5(4-11)3-7(6)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUFOPFHPVDSXHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001302500
Record name 4-Cyano-2-fluorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001302500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175596-02-8
Record name 4-Cyano-2-fluorobenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175596-02-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Cyano-2-fluorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001302500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 4-cyano-2-fluoro benzoic acid (650 mg, 3.9 mmol) in CH2Cl2 (20 mL) were added 2 drops of DMF and oxalyl chloride (0.7 mL, 7.8 mmol). The mixture was stirred at rt overnight and became a clear solution. The volatile was evaporated to dryness to give 4-cyano-2-fluoro-bezoyl chloride. To a solution of compound 6 (900 mg, 2.62 mmol) in THF (10 mL) was added a THF solution of 4-cyano-2-fluoro-bezoyl chloride. The mixture was stirred for 1 h, and concentrated. The residue was dissolved in EtOAc, washed with sat NaHCO3 and water. The organic layer was dried and evaporated to give compound 7 (1.2 g, 94% yield). MS found for C25H20ClFN4O2Si as (M+H)+: 491.1.
Quantity
650 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

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